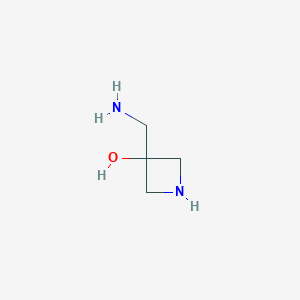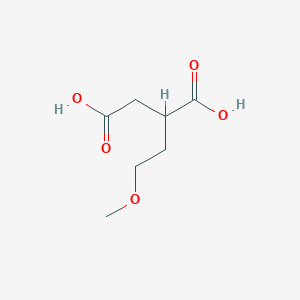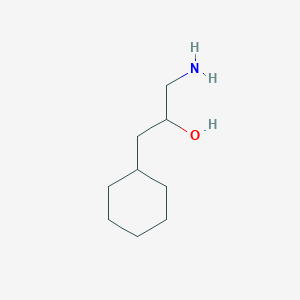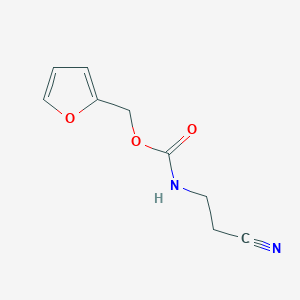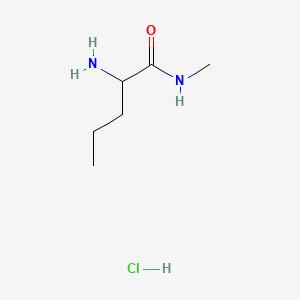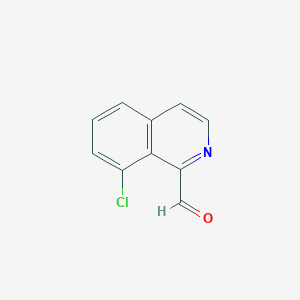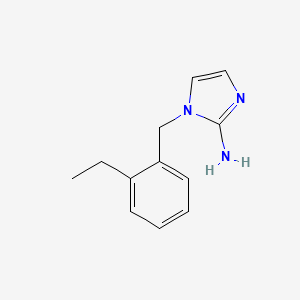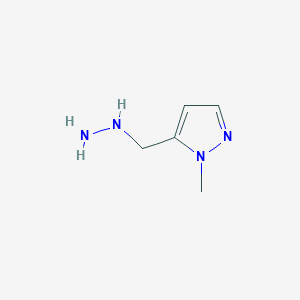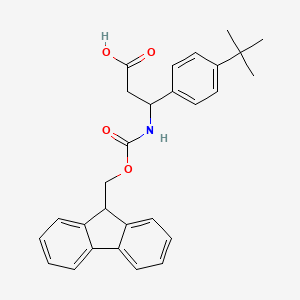
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a carbonyl compound reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the carbonyl group.
Substitution: Substituted derivatives at the imidazole ring or the amide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanamide: Similar structure but with an ethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(dimethylamino)propanamide: Similar structure but with a dimethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(hydroxyamino)propanamide: Similar structure but with a hydroxyamino group instead of a methylamino group.
Uniqueness
The uniqueness of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazole ring, and methylamino group allows for unique interactions with molecular targets and distinct reactivity patterns in chemical reactions.
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-12-10(9(11)15,8-2-3-8)6-14-5-4-13-7-14/h4-5,7-8,12H,2-3,6H2,1H3,(H2,11,15) |
InChI-Schlüssel |
IWSVGMJNMHRFNL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN1C=CN=C1)(C2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


